molecular formula C9H7F2NO4 B13561957 3,3-Difluoro-3-(4-nitrophenyl)propanoicacid

3,3-Difluoro-3-(4-nitrophenyl)propanoicacid

Cat. No.: B13561957
M. Wt: 231.15 g/mol
InChI Key: YZSHMHVQFGQCRP-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H7F2NO4 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(4-nitrophenyl)propanoic acid typically involves the introduction of fluorine atoms and a nitro group onto a phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the nitration of a fluorinated benzene derivative, followed by a series of reactions to introduce the propanoic acid group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of 3,3-Difluoro-3-(4-nitrophenyl)propanoic acid may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,3-Difluoro-3-(4-aminophenyl)propanoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,3-Difluoro-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(4-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the nitro group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid
  • 3,3-Difluoro-3-(2-nitrophenyl)propanoic acid
  • 3,3-Difluoro-3-(4-aminophenyl)propanoic acid

Uniqueness

3,3-Difluoro-3-(4-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of two fluorine atoms also imparts distinct electronic properties that can affect its interactions with other molecules.

Properties

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

3,3-difluoro-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H7F2NO4/c10-9(11,5-8(13)14)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H,13,14)

InChI Key

YZSHMHVQFGQCRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(F)F)[N+](=O)[O-]

Origin of Product

United States

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